molecular formula C18H19FN2O4S B2602518 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954713-27-0

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2602518
CAS RN: 954713-27-0
M. Wt: 378.42
InChI Key: KTXCRUVHZUALTQ-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a chemical substance with the linear formula C13H12FNO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy. This compound showed promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making it a potential candidate for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Rodrigues et al. (2015) analyzed the crystal structures of compounds including 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. They discovered unique supramolecular architectures, which have implications for understanding the molecular interactions and design of similar compounds (Rodrigues et al., 2015).

Inhibition of Cyclooxygenase-2

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. They found that introducing a fluorine atom to the benzenesulfonamide moiety significantly increased the selectivity for COX-2 inhibition, with implications for developing treatments for conditions like arthritis and pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Gul et al. (2016) investigated new benzenesulfonamides for their potential as carbonic anhydrase inhibitors, which play a role in various physiological functions including respiration and pH regulation. Their study highlighted the role of these compounds in targeting human carbonic anhydrase isoenzymes (Gul et al., 2016).

properties

IUPAC Name

4-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXCRUVHZUALTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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